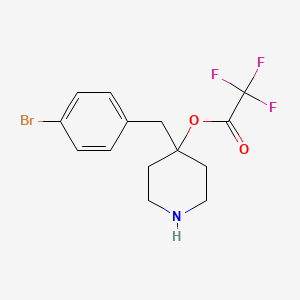

4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate

Description

4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate is a piperidine derivative featuring a 4-bromobenzyl substituent and a trifluoroacetate counterion. Its structural framework—comprising a piperidine ring, aromatic bromine substitution, and ion pairing with trifluoroacetic acid—renders it relevant in medicinal chemistry and materials science. This article compares its structural, physicochemical, and functional attributes with analogous compounds, leveraging data from synthetic, analytical, and pharmacological studies.

Properties

IUPAC Name |

[4-[(4-bromophenyl)methyl]piperidin-4-yl] 2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrF3NO2/c15-11-3-1-10(2-4-11)9-13(5-7-19-8-6-13)21-12(20)14(16,17)18/h1-4,19H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIWNSXZUYHBRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=C(C=C2)Br)OC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate typically involves the reaction of 4-(4-Bromobenzyl)piperidine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at a specific range to optimize the yield.

Industrial Production Methods

In industrial settings, the production of 4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of piperidin-4-ol can suppress the growth of various microorganisms. In laboratory settings, this compound was tested against multiple bacterial strains, demonstrating significant inhibitory effects.

Case Study:

A study evaluated the antimicrobial efficacy of several piperidine derivatives against Pseudomonas aeruginosa. The compound showed a minimum inhibitory concentration (MIC) of 1 μg/mL, indicating strong activity compared to standard antibiotics like norfloxacin .

Antiviral Potential

The antiviral properties of piperidine derivatives have also been explored. Specifically, compounds derived from the piperidine scaffold have shown promise against viruses such as influenza and coronaviruses.

Case Study:

In a recent investigation focusing on antiviral activity, several analogues of piperidines were evaluated against human coronavirus 229E and showed micromolar activity against SARS-CoV-2 . These findings suggest that modifications to the piperidine structure can enhance antiviral efficacy.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of 4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate and its biological activity is crucial for drug development. The presence of bromine and trifluoroacetate groups significantly influences its lipophilicity and receptor binding capabilities.

Comparison Table: Structure-Activity Relationships

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Bromobenzyl)piperidine | Similar piperidine structure without trifluoroacetate | Lacks ester functionality |

| 4-(Chlorobenzyl)piperidin-4-ol | Contains chlorobenzyl instead of bromobenzyl | Different halogen affects reactivity |

| N-Methylpiperidin-4-ol | Simple piperidine derivative with methyl substitution | Lacks aromatic substitution |

| Trifluoroacetoxy-piperidine derivative | Contains trifluoroacetoxy group instead of trifluoroacetate | Different solubility properties |

Synthesis and Characterization

The synthesis of 4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate typically involves multi-step reactions that allow for the introduction of specific functional groups while maintaining high yields.

Synthesis Steps:

- Formation of the piperidine ring.

- Introduction of the bromobenzyl group.

- Esterification with trifluoroacetic acid.

These steps are essential for producing derivatives with enhanced biological activities or for further research purposes.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structurally related compounds are listed below, with similarity scores derived from computational or empirical analyses (Table 1) :

| Compound Name | CAS Number | Similarity Score | Key Structural Features |

|---|---|---|---|

| 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride | 1683-49-4 | 0.75 | Trifluoromethylphenyl substituent; HCl counterion |

| 4-(4-Trifluoromethoxyphenoxy)piperidine | 287952-67-4 | 0.66 | Trifluoromethoxyphenoxy group |

| Spiro[chroman-2,4'-piperidine] hydrochloride | 400729-14-8 | 0.65 | Spirocyclic chroman-piperidine system |

| 4-(Piperidin-4-ylthio)phenol 2,2,2-trifluoroacetate (AB24185) | N/A | N/A | Piperidinylthio group; TFA counterion |

Key Observations :

- The highest similarity (0.75) is observed with 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride, differing in the aromatic substituent (bromobenzyl vs. trifluoromethylphenyl) and counterion (TFA vs. HCl).

- AB24185 shares the TFA counterion but replaces the bromobenzyl group with a piperidinylthio-phenol moiety, which could reduce steric bulk and alter redox properties .

Physicochemical Properties

Solubility and Stability

- Trifluoroacetate (TFA) vs. Hydrochloride (HCl) Salts : TFA salts generally exhibit higher solubility in polar aprotic solvents (e.g., DCM, DMF) compared to HCl salts, as seen in the synthesis of 1-(4-bromobenzyl)-4-methylpiperazine (solubilized in DCM during synthesis) . This property is critical for purification and formulation.

- Impact of Substituents: The 4-bromobenzyl group increases molecular weight (~370 g/mol) and hydrophobicity compared to simpler analogs like 4-piperidinone TFA (223142-89-0, MW 207.16 g/mol) .

Spectroscopic Data

- NMR and MS Profiles :

- The target compound’s ¹H NMR would likely show aromatic protons near δ 7.3–7.5 ppm (4-bromobenzyl) and piperidine protons at δ 1.5–3.5 ppm, similar to benzyl carbamate-TFA derivatives in (e.g., δ 7.32–7.50 ppm for aromatic signals) .

- High-resolution mass spectrometry (HRMS) data for related compounds, such as m/z 558.2163 [M+H]⁺ for a piperazinyl-TFA derivative , aligns with expected fragmentation patterns for bromine-containing analogs.

Biological Activity

4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate is a complex chemical compound that belongs to the piperidine class of compounds. Its structure includes a piperidine ring substituted with a bromobenzyl group and an ester functional group derived from trifluoroacetic acid. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of viral infections and cancer.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Chemical Name : 4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate

- CAS Number : 2247849-95-0

The presence of the bromine atom and the trifluoroacetate moiety is believed to enhance the lipophilicity and biological interactions of this compound compared to other piperidine derivatives.

Biological Activities

Research into the biological activities of 4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate has revealed several promising areas:

Antiviral Activity

A study highlighted that derivatives of piperidin-4-ol, including 4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate, were evaluated for their potential as HIV treatments. The compounds exhibited CCR5 antagonistic activities, which are crucial for inhibiting HIV entry into host cells.

Antimicrobial Properties

Similar studies have indicated that piperidine derivatives possess antimicrobial properties. For instance, research on related compounds demonstrated significant activity against various microorganisms, suggesting that 4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate may also exhibit similar effects.

Cancer Therapeutics

Recent investigations into piperidine derivatives have shown potential anticancer activity. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines. The introduction of specific substituents on the piperidine ring could enhance these effects .

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is often influenced by their structural features. A comparative analysis of related compounds reveals that:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Bromobenzyl)piperidine | Similar piperidine structure without trifluoroacetate | Lacks ester functionality |

| 4-(Chlorobenzyl)piperidin-4-ol | Contains chlorobenzyl instead of bromobenzyl | Different halogen affects reactivity |

| N-Methylpiperidin-4-ol | Simple piperidine derivative with methyl substitution | Lacks aromatic substitution |

| Trifluoroacetoxy-piperidine derivative | Contains trifluoroacetoxy group instead of trifluoroacetate | Different solubility properties |

The structural modifications significantly impact the pharmacological profiles and biological activities of these compounds.

Experimental Studies

In vitro assays have been crucial for evaluating the biological efficacy of 4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate. These include:

- Binding Affinity Tests : Assessing how well the compound binds to specific receptors or enzymes.

- Cytotoxicity Assays : Evaluating the compound's ability to induce cell death in cancer cell lines.

- Antimicrobial Testing : Measuring the effectiveness against a range of bacterial and viral pathogens.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

- HIV Treatment Development : A series of piperidin derivatives were synthesized and tested for their ability to inhibit HIV entry via CCR5 receptor antagonism.

- Cancer Cell Line Studies : Research demonstrated that certain piperidine derivatives could effectively induce apoptosis in T-cell lymphoblastic leukemia cell lines.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate?

Answer:

A typical approach involves two stages:

- Step 1: Synthesis of the piperidine core. React 4-bromobenzyl bromide with piperidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF) to form 4-(4-bromobenzyl)piperidin-4-ol via nucleophilic substitution.

- Step 2: Salt formation. Treat the free base with trifluoroacetic acid (TFA) in a polar aprotic solvent (e.g., dichloromethane) to yield the trifluoroacetate salt. Purification via recrystallization or column chromatography is critical to remove unreacted TFA .

Validation: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm product identity via H NMR (e.g., characteristic splitting patterns for the piperidine and benzyl protons) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): Use ESI-MS to detect the molecular ion peak ([M+H]⁺) and HRMS to verify the exact mass (±5 ppm tolerance) .

Advanced: How to address conflicting 1^11H NMR data for the piperidine moiety?

Answer:

Discrepancies in splitting patterns or chemical shifts may arise from:

- Dynamic effects: Piperidine ring puckering or chair-flipping can broaden signals. Use low-temperature NMR (e.g., 233 K in CD₂Cl₂) to slow conformational changes .

- Solvent interactions: Switch from CDCl₃ to DMSO-d₆ to stabilize hydrogen bonding with the hydroxyl group, sharpening signals .

- Impurity interference: Perform HPLC purity analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) to rule out byproducts .

Advanced: How to optimize low yields during TFA salt formation?

Answer:

Low yields (<50%) often stem from incomplete protonation or solubility issues. Mitigate by:

- pH control: Add TFA stoichiometrically (1:1 molar ratio) under inert atmosphere to avoid over-acidification.

- Solvent optimization: Use a 1:1 mixture of THF and Et₂O to precipitate the salt efficiently .

- Protecting groups: Temporarily protect the hydroxyl group with tert-butoxycarbonyl (Boc) during synthesis, then deprotect with HCl before TFA treatment .

Advanced: What computational methods support structural validation?

Answer:

- DFT calculations: Compare experimental H/C NMR shifts with computed values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set). Focus on the piperidine ring’s dihedral angles and hydrogen bonding .

- X-ray crystallography: If crystals form (e.g., via vapor diffusion with hexane), resolve the structure to confirm stereochemistry and salt conformation .

Advanced: How to resolve discrepancies in HRMS data?

Answer:

Unexpected adducts (e.g., [M+Na]⁺) or isotopic patterns (e.g., Br vs. Br) can complicate interpretation:

- Isotopic pattern analysis: Use software (e.g., MassLynx) to simulate the bromine isotopic cluster (1:1 ratio for Br/Br) and confirm molecular integrity .

- Collision-induced dissociation (CID): Fragment the molecular ion to observe characteristic peaks (e.g., loss of TFA moiety at m/z 113) .

Basic: What are critical storage conditions for this compound?

Answer:

- Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the trifluoroacetate group.

- Use amber vials to avoid photodegradation of the bromobenzyl moiety .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

- Core modifications: Replace the bromobenzyl group with chlorobenzyl or methylbenzyl to assess halogen/steric effects.

- Salt variations: Compare trifluoroacetate with hydrochloride or tosylate salts to evaluate counterion impact on solubility/bioavailability .

- Synthetic routes: Use parallel synthesis (e.g., combinatorial libraries via Ugi reaction) to rapidly generate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.